molecular formula C12H17NO2S B14812471 4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine

4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine

Cat. No.: B14812471
M. Wt: 239.34 g/mol
InChI Key: CSDQGYJRQPNRPB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine is a chemical compound with the molecular formula C12H17NOS It is characterized by the presence of cyclopropoxy, isopropoxy, and methylthio groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by the introduction of isopropoxy and methylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine: Similar structure with slight variations in the substituents.

    3-Cyclopropoxy-4-isopropoxy-2-(methylthio)pyridine: Another isomer with different positioning of the functional groups.

Uniqueness

4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine is unique due to its specific arrangement of cyclopropoxy, isopropoxy, and methylthio groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylsulfanyl-3-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO2S/c1-8(2)14-11-10(15-9-4-5-9)6-7-13-12(11)16-3/h6-9H,4-5H2,1-3H3

InChI Key

CSDQGYJRQPNRPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CN=C1SC)OC2CC2

Origin of Product

United States

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